N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide
Description
The compound N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide (hereafter referred to as the target compound) is a fluorinated indole-acetamide derivative. Its structure features a dual fluorobenzyl substitution:
- A 4-fluorobenzyl group attached to the acetamide nitrogen.
- A 3-fluorobenzyl group linked to the indole nitrogen at position 1.
- A thioether (-S-) bridge connecting the indole-3-yl moiety to the acetamide backbone.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N2OS/c25-19-10-8-17(9-11-19)13-27-24(29)16-30-23-15-28(22-7-2-1-6-21(22)23)14-18-4-3-5-20(26)12-18/h1-12,15H,13-14,16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDHNMVQPKZADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.
Thioacetamide Linkage Formation: The final step involves the reaction of the indole derivative with 4-fluorobenzyl thioacetate under basic conditions to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or benzyl groups.
Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified indole or benzyl derivatives.
Substitution: Various substituted benzyl or indole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide. For instance, indole-based compounds have been evaluated for their efficacy against various cancer cell lines, including human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375). These studies utilized MTT assays to determine cytotoxic effects and found that certain derivatives exhibited promising inhibitory activity against key molecular targets involved in tumorigenesis, such as the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its anticancer efficacy. Research indicates that modifications in the indole ring or the acetamide moiety can significantly influence biological activity. For example, substituting different functional groups on the benzyl or indole rings has shown varying levels of activity against cancer cell lines, suggesting that careful structural modifications can enhance therapeutic potential .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects involves apoptosis induction and inhibition of cell proliferation. Studies have demonstrated that this compound can trigger apoptotic pathways in cancer cells, leading to reduced viability and increased cell death. Additionally, its role in inhibiting EGFR signaling pathways has been a focal point of investigation, as aberrant EGFR activity is associated with various cancers .
Pharmacological Potential
Beyond its anticancer applications, this compound may also possess other pharmacological properties. The presence of fluorinated benzyl groups suggests potential interactions with biological targets that could lead to novel therapeutic applications beyond oncology. Ongoing research is exploring these avenues, focusing on the compound's ability to modulate various signaling pathways involved in disease processes .
Case Studies and Experimental Findings
Several experimental studies have provided insights into the effectiveness of compounds related to this compound:
These findings underscore the importance of further research into this compound's potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table summarizes key analogs and their structural deviations from the target compound:
Key Observations:
Fluorine Positioning : The target compound’s dual fluorobenzyl groups differentiate it from analogs like 5j (), which uses a single fluorobenzyl-oxy group. Fluorine at the para position (4-F) on the benzyl group is common in anticonvulsant agents, while meta (3-F) substitutions are less explored .
Core Heterocycle : Unlike thiadiazole or benzothiazole-based analogs (e.g., compounds in and ), the target compound’s indole-thioacetamide scaffold may enhance binding to neurological or oncological targets due to indole’s inherent affinity for serotonin receptors and kinase domains .
Thioether vs.
Anticonvulsant Potential:
- The benzothiazole derivative 5j () demonstrated potent anticonvulsant activity (ED50 = 54.8 mg/kg in MES test) with a high protective index (PI = 9.30). Its 4-fluorobenzyl-oxy group likely contributes to this activity .
- The target compound’s indole-thioacetamide scaffold shares structural motifs with anticonvulsant agents, but its activity remains unverified in the provided evidence.
Anticancer Activity:
Structure-Activity Relationship (SAR) Insights
Fluorine vs. Fluorine, being smaller and more electronegative, may improve metabolic stability and target selectivity .
Indole vs. Benzothiazole : Indole cores (target compound) are more rigid and planar than benzothiazoles (e.g., 5j ), which could influence binding to flat enzymatic pockets .
Biological Activity
N-(4-fluorobenzyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorobenzyl group, an indole moiety, and a thioacetamide functional group. The presence of fluorine atoms enhances lipophilicity, which may influence its pharmacokinetics and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antibacterial Activity : Studies have shown that thiosemicarbazides and related compounds can exhibit antibacterial properties. The activity often correlates with electronic properties of substituents on the aromatic rings, where electron-withdrawing groups enhance potency against certain bacterial strains .
- Antitumor Effects : Some indole-derived compounds have been associated with antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells, mediated by the activation of specific signaling pathways .
Antibacterial Studies
A study evaluating the antibacterial activity of various thiosemicarbazides found that modifications at the para position significantly influenced activity. Compounds with electron-withdrawing groups showed increased efficacy against Staphylococcus aureus and other pathogens. For instance, derivatives with trifluoromethyl groups demonstrated minimal inhibitory concentrations (MICs) ranging from 3.91 to 15.63 µg/mL .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 15a | 3.91 | S. aureus |
| 16a | 7.82 | Micrococcus luteus |
| 9b | 15.63 | S. aureus |
Antitumor Activity
In vitro studies have reported that certain indole derivatives induce apoptosis in cancer cell lines through mitochondrial pathways. For example, this compound was hypothesized to activate caspase pathways leading to cell death in breast cancer cells .
Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Antimicrobial Evaluation : A series of benzoylthiourea compounds were tested for their antimicrobial properties, revealing that structural modifications could enhance activity against various pathogens .
- Mechanistic Insights : Investigations into the mechanism of action for fluorinated indoles suggest that they may interact with DNA or inhibit key enzymes involved in cellular proliferation, contributing to their antitumor effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
